molecular formula C55H86O24 B191195 escin Ia CAS No. 123748-68-5

escin Ia

Numéro de catalogue B191195
Numéro CAS: 123748-68-5
Poids moléculaire: 1131.3 g/mol
Clé InChI: AXNVHPCVMSNXNP-IVKVKCDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Escin Ia is a triterpene saponin isolated from Aesculus hippocastanum . It inhibits HIV-1 protease with IC50 values of 35 μM and has anti-TNBC metastasis activity . Its action mechanisms involve the inhibition of the epithelial-mesenchymal transition process by down-regulating LOXL2 expression .


Synthesis Analysis

Escin Ia belongs to barrigenol-type (BAT) triterpenoids derived from an oleanane (β-amyrin) backbone . This backbone further undergoes region-specific C-16, C-21, C-22, C-24, and C-28 oxygenation to become protoescigenin, the main aglycone of aescins . A specific and sensitive liquid chromatography (LC)-mass spectrometry (MS)/MS method has been developed and validated for the simultaneous quantification of escin Ia and escin Ib in human plasma .


Molecular Structure Analysis

The surfactant molecules of escin Ia are less submerged in water and adopt a more upright position when compared to the characteristics determined in previous simulations . To maintain their preferred mutual orientation, the escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers .


Physical And Chemical Properties Analysis

Escin Ia is a triterpene saponin with a molecular weight of 1131.26 and a formula of C55H86O24 . It is a solid with a white to off-white color .

Applications De Recherche Scientifique

Escin Ia is a major triterpene saponin isolated from horse chestnut (Aesculus hippocastanum) seeds . It’s one of the chief active ingredients of escin, which has been traditionally used clinically for the treatment of various ailments . Here are some of the applications of escin Ia:

  • Pharmacological Applications : Escin, including escin Ia, has been used in phytomedicine for the prevention and treatment of diverse disorders such as venous congestion in leg ulcers, bruises, arthritis, rheumatism, diarrhea, phlebitis, etc . The specific methods of application or experimental procedures would depend on the particular disorder being treated.

  • Cancer Treatment : Recent studies have demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . The specific methods of application or experimental procedures would depend on the type of cancer and the stage of the disease.

  • Pharmacokinetics and Bioavailability : A study investigated the pharmacokinetic properties of escin Ia and isoescin Ia in rats . The study found that the absorption of escin Ia and isoescin Ia was very low with bioavailability values both less than 0.25% . The study also found that escin Ia and isoescin Ia form the other isomer in vivo, with the conversion of escin Ia to isoescin Ia being much more extensive than from isoescin Ia to escin Ia .

  • Treatment of Chronic Venous Insufficiency, Hemorrhoids, Inflammation, and Edema : Escin Ia and isoescin Ia have been traditionally used clinically as the chief active ingredients of escin for the treatment of chronic venous insufficiency, hemorrhoids, inflammation, and edema .

  • Prevention of Epithelial-Mesenchymal Transition (EMT) in Cancer Cells : One study showed that escin Ia reduced the expression of LOXL2 mRNA and stimulated E-cadherin mRNA expression, preventing the EMT process of MDA-MB-231 cells and TNF-α/TGF-β-stimulated MCF-7 cell lines .

  • Anti-Inflammatory and Anti-Oedematous Effects : Initially, escin, including escin Ia, was proven to manifest potent anti-inflammatory and anti-oedematous effects .

  • Pharmacokinetics and Bioavailability : A study investigated the pharmacokinetics and bioavailability of escin Ia and isoescin Ia in rats . The study found that the absorption of escin Ia and isoescin Ia was very low with bioavailability values both less than 0.25% . The study also found that escin Ia and isoescin Ia form the other isomer in vivo, with the conversion of escin Ia to isoescin Ia being much more extensive than from isoescin Ia to escin Ia .

  • Anti-edematous, Anti-inflammatory, and Venotonic Properties : Escin, including escin Ia, has demonstrated anti-edematous, anti-inflammatory, and venotonic properties in various preparations . The anti-inflammatory and anti-edematous effects of escin have been studied over many years in pre-clinical models . More recent data confirm the anti-inflammatory properties of escin in reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation .

  • Treatment of Hemorrhoids and Venous Congestion : Escin is the active component of Aesculus hippocastanum, the horse chestnut, which was itself used as a traditional medicine for centuries . It is still used to treat certain conditions, including hemorrhoids and venous congestion .

  • Phytotherapy : Plants are the important part of green urban and rural areas with many positive economic, social, and climatic effects . Plants are the valuable source of natural products such as fruits, bark, leaves, stems, wood, food, dietary supplements, cosmetic and most important herbal medicines . Phytotherapy is considered owing to their minimal or no side effect as reported by scientist for Pyrozolidine alkaloids presenting plant extracts .

  • Treatment of Various Ailments : Due to these vital phyto-constituents, horse chestnut is used in phytomedicine for the prevention and treatment of diverse disorders as in venous congestion in leg ulcers, bruises, arthritis, rheumatism, diarrhea, phlebitis etc .

  • Pharmacological Properties : This review describes the efficacy of A. hippocastanum L. extracts and their bioactive compounds . So in the future this plant may be useful for the alternative treatment measure for various ailments via incorporating either extract or escin into novel delivery systems for improving the social health in future and would provide improved quality of life .

Safety And Hazards

Escin Ia is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Orientations Futures

Escin Ia has a broad therapeutic scope and has shown potential anti-inflammatory and anti-oedematous effects . In the last two decades, other novel activities of escin relevant to cancer treatment have been reported . Future research involving escin for medical and pharmaceutical applications as well as for basic research is warranted .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026284
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Escin

CAS RN

123748-68-5, 66795-86-6
Record name alpha-Escin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 123748-68-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-ESCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
200
Citations
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… for escin Ia after administration of escin Ia. This reflects the much greater conversion of escin Ia to isoescin Ia after both oral and iv administration of escin Ia than of isoescin Ia to escin Ia …
Number of citations: 32 www.sciencedirect.com
XJ Wu, XY Cui, L Tian, F Gao, X Guan, JK Gu - Journal of …, 2014 - Elsevier
… Wistar rats were divided into 3 groups (n=6 per group) and escin Ia was administered via … of escin Ia at the doses of 0.5–2.0 mg/kg after intravenous administration. Escin Ia is isomerized …
Number of citations: 12 www.sciencedirect.com
M YOSHIKAWA, E HARADA, T MURAKAMI… - Chemical and …, 1994 - jstage.jst.go.jp
… Rl R2 R3 pA showed inhibitory effect on ethanol absorption and hypoglycemic escin-Ia (1): tigloyl Ac OH D-Glu activity. The saponin fraction with potent activities was purified escin-Ib (2)…
Number of citations: 98 www.jstage.jst.go.jp
Y Wang, X Xu, P Zhao, B Tong, Z Wei, Y Dai - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Of interest, escin Ia did not alter the level of HIF-1α in hypoxia-induced MCF-7 cells. In … -231 cells were suppressed by escin Ia. In conclusion, escin Ia was the main active ingredient of …
Number of citations: 28 www.ncbi.nlm.nih.gov
H Matsuda, Y Li, T Murakami, K NINOMIYA… - Biological and …, 1997 - jstage.jst.go.jp
… addition, escins IIa and IIb showed much more potent inhibition than escin Ia and lb at 200 mg/kg, and escin Ib showed more potent inhibition than escin Ia. Cyprohepta— dine (5 mg/kg, …
Number of citations: 170 www.jstage.jst.go.jp
XJ Wu, ML Zhang, XY Cui, JP Fawcett, JK Gu - Journal of …, 2014 - Elsevier
… bioavailability of escin Ia and isoescin Ia after the administration of escin, pure escin Ia and … A comparison of the pharmacokinetics of escin Ia and isoescin Ia administered alone and …
Number of citations: 20 www.sciencedirect.com
L Gallelli - Drug design, development and therapy, 2019 - Taylor & Francis
This review discusses historical and recent pharmacological and clinical data on the anti-edematous, anti-inflammatory, and venotonic properties of escin (Reparil ® ). Escin, the active …
Number of citations: 96 www.tandfonline.com
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… [48] assessed the plasma concentrations of escin Ia and escin Ib in a clinical trial in which … 3.0 mg escin Ia and 2.0 mg escin Ib. They found that the pharmacokinetics of escin Ia and …
Number of citations: 44 link.springer.com
L Liu, X Wu, D Wu, Y Wang, P Li, Y Sun… - Biomedical …, 2010 - Wiley Online Library
… escin Ia and escin Ib. Good linearity was achieved over a wide range of 2.00–900 ng/mL for escin Ia … of escin Ia and escin Ib. The accuracies (as relative error) were within ±5.27% for …
XW Yang, J Zhao, JR Cui, W Guo - Beijing da xue xue bao. Yi xue …, 2004 - europepmc.org
Objective To study Biotransformation of escin Ia by the crude enzymes of human intestinal bacteria and Lactobacillus brevis, determine the structures of biotransformation products and …
Number of citations: 28 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.